tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate: is a synthetic organic compound with the molecular formula C16H21F2NO3 and a molecular weight of 313.34 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a pentyl chain, which is further substituted with a difluorophenyl group and a ketone functional group .
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of “this compound” are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pentyl chain precursor that contains the difluorophenyl and ketone functionalities . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules .
Biology and Medicine: In biological research, this compound is utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Its difluorophenyl group can enhance the binding affinity and selectivity of drug candidates .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals . Its stability and reactivity make it a valuable component in various formulations .
Comparison with Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate .
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate .
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate .
Uniqueness: tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate is unique due to the presence of both the difluorophenyl and ketone functionalities, which are not commonly found together in similar compounds . This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-9-5-4-6-14(20)12-8-7-11(17)10-13(12)18/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIMEJQXBHPGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.